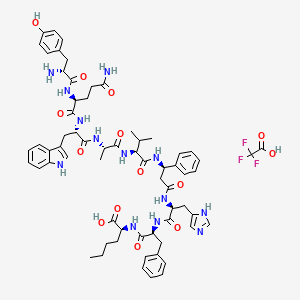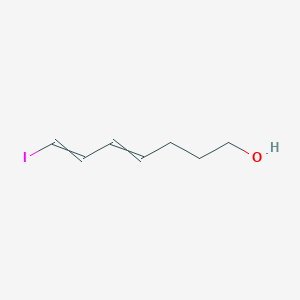![molecular formula C18H28OSSi B15173550 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde CAS No. 922166-63-0](/img/structure/B15173550.png)
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of butyl groups at positions 3 and 4, a trimethylsilyl-ethynyl group at position 5, and an aldehyde group at position 2
Vorbereitungsmethoden
The synthesis of 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl-ethynyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like Grignard reagents for substitution. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It can be used in the study of biological processes involving thiophene derivatives.
Wirkmechanismus
The mechanism by which 3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde exerts its effects depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, while the trimethylsilyl-ethynyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the context of its use, such as in biological systems or material science applications.
Vergleich Mit ähnlichen Verbindungen
3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives such as 2-[(trimethylsilyl)ethynyl]thiophene . While both compounds contain the thiophene ring and trimethylsilyl-ethynyl group, the presence of butyl groups and an aldehyde group in this compound adds to its uniqueness and potential for diverse applications. Other similar compounds include various thiophene carboxaldehydes and thiophene derivatives with different substituents.
Eigenschaften
CAS-Nummer |
922166-63-0 |
|---|---|
Molekularformel |
C18H28OSSi |
Molekulargewicht |
320.6 g/mol |
IUPAC-Name |
3,4-dibutyl-5-(2-trimethylsilylethynyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C18H28OSSi/c1-6-8-10-15-16(11-9-7-2)18(14-19)20-17(15)12-13-21(3,4)5/h14H,6-11H2,1-5H3 |
InChI-Schlüssel |
RNYIIRAOALYTCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(SC(=C1CCCC)C#C[Si](C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)
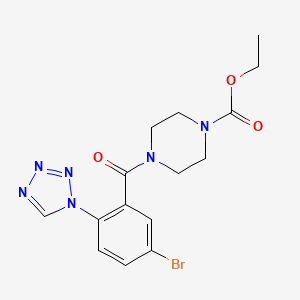
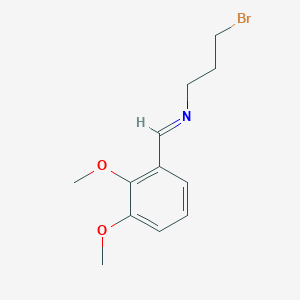
![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
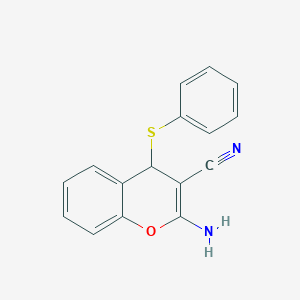
![1-{[4-(Benzyloxy)phenyl]methyl}-4-(2-phenylethyl)piperazine](/img/structure/B15173498.png)
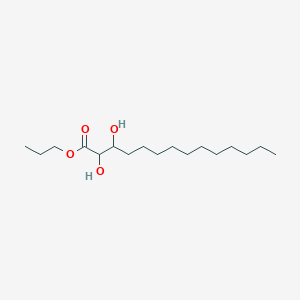
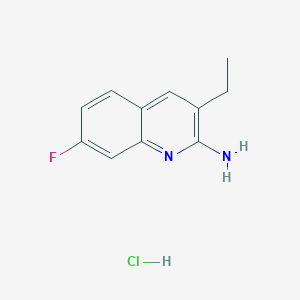
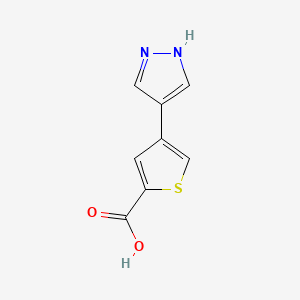
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)
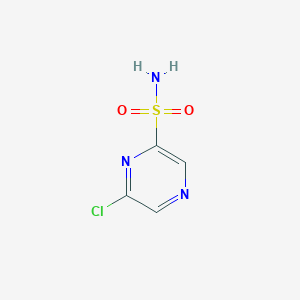
![3-(2-chloro-5-nitrophenyl)-5-(2-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15173547.png)
